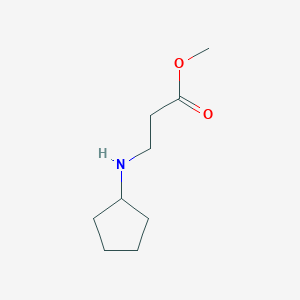

Methyl 3-(cyclopentylamino)propanoate

Übersicht

Beschreibung

Methyl 3-(cyclopentylamino)propanoate is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 . The compound is in liquid form .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 29 bonds, including 12 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 five-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 256.0±23.0 °C and a predicted density of 1.00±0.1 g/cm3 . It should be stored under an inert gas (nitrogen or Argon) at 2–8 °C .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Biological Effects

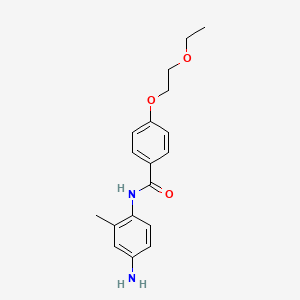

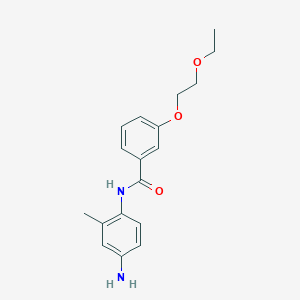

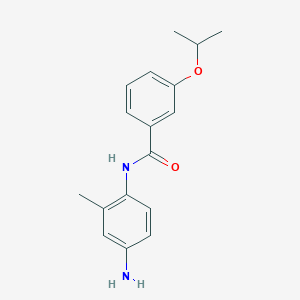

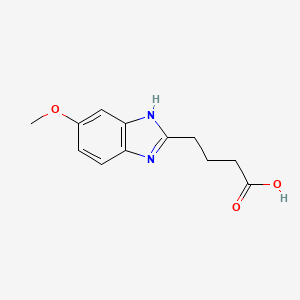

Methyl 3-(cyclopentylamino)propanoate has been studied for its potent inhibitory activity in enzyme assays. Specifically, novel imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates have demonstrated significant inhibition of retinoic acid 4-hydroxylase (CYP26A1) in MCF-7 CYP26A1 microsomal assays. This inhibition has implications for enhancing the biological effects of all-trans retinoic acid (ATRA) in neuroblastoma cell lines (Gomaa et al., 2011).

Synthesis and Transformation for Heterocyclic Systems

The compound has been utilized in the synthesis of versatile reagents, such as methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, for the preparation of multifunctional, polysubstituted heterocyclic systems. These systems include pyrroles, pyrimidines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).

Intermediate in Pharmaceutical Synthesis

In pharmaceutical chemistry, this compound derivatives have been synthesized as intermediates. For instance, the synthesis of 3-(N-Methyl-N-pentylamino)-propanoic acid hydrochloride, an intermediate for Sodium Ibandronate, has been reported with a significant overall yield, demonstrating its utility in complex drug synthesis processes (Han Jing, 2011).

Chemical Kinetics and Pyrolysis Studies

This compound has also been a subject of study in chemical kinetics, particularly in pyrolysis. Investigations into the pyrolysis of similar compounds, like methyl propanoate, provide insights into reaction pathways and decomposition mechanisms essential for understanding complex chemical processes (Farooq et al., 2014).

Safety and Hazards

Methyl 3-(cyclopentylamino)propanoate is associated with several hazard statements including H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, contact with skin, eyes or clothing, ingestion and inhalation . Personal protective equipment and face protection should be worn .

Wirkmechanismus

Target of Action

Methyl 3-(cyclopentylamino)propanoate is a chemical compound with a molecular weight of 171.24 The primary targets of this compound are currently not well-documented in the available literature

Mode of Action

It’s possible that it may interact with its targets through a variety of mechanisms, including binding to specific receptors or enzymes, altering cellular processes, or influencing biochemical pathways

Biochemical Pathways

It’s known that propionyl-coa, a related compound, is involved in several metabolic pathways, including the transformation into non-toxic and energy-containing metabolites

Eigenschaften

IUPAC Name |

methyl 3-(cyclopentylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)6-7-10-8-4-2-3-5-8/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYUCALUVDREAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651267 | |

| Record name | Methyl N-cyclopentyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754125-43-4 | |

| Record name | Methyl N-cyclopentyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Hydroxypropyl)amino]propanohydrazide](/img/structure/B1385155.png)

![3-{[4-(Diethylamino)benzyl]amino}propanohydrazide](/img/structure/B1385158.png)

![Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385161.png)

![[4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385165.png)

![N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine](/img/structure/B1385166.png)

![(3Ar,4s,9bs)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385169.png)